molecular formula C9H7N3S B1682534 Tricyclazole CAS No. 41814-78-2

Tricyclazole

Cat. No. B1682534
CAS RN: 41814-78-2
M. Wt: 189.24 g/mol
InChI Key: DQJCHOQLCLEDLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tricyclazole is a protectant, systemic fungicide, extensively used for the control of rice blast . It is a triazolobenzothiazole that is [1,2,4]triazolo [3,4-b] [1,3]benzothiazole which is substituted at position 5 by a methyl group .


Synthesis Analysis

Tricyclazole has been synthesized and characterized in various studies. For instance, a nano formulation of Tricyclazole was reported where polypropylene glycol was used as an encapsulating agent . Another study reported the synthesis of a tricyclazole selective chitosan/Fe3O4 magnetic molecularly imprinted polymer .


Molecular Structure Analysis

Tricyclazole has a molecular formula of C9H7N3S and a molecular weight of 189.24 g/mol . Its InChI is 1S/C9H7N3S/c1-6-3-2-4-7-8(6)12-5-10-11-9(12)13-7/h2-5H,1H3 .


Chemical Reactions Analysis

Tricyclazole can undergo photodegradation reactions under the action of sunlight, in aqueous solutions . Another study reported the degradation of tricyclazole during different stages of commercial and home processing and storage .


Physical And Chemical Properties Analysis

Tricyclazole has a density of 1.2292 (rough estimate), a melting point of 187-188°C, a boiling point of 275 °C, and a solubility of 1.6g/L at 25 ºC . Adsorption-desorption of tricyclazole was studied in two soil types, varying in their physical and chemical properties .

Scientific Research Applications

Agricultural Use and Environmental Impact

Tricyclazole, primarily known as a fungicide, is widely used in agriculture, particularly for controlling rice blast disease. However, its use raises concerns regarding environmental impact and toxicity. Research has shown that tricyclazole can lead to increased genotoxic activity in water post-application in rice crops, evidenced by chromosomal abnormalities observed in the Allium cepa test (Wandscheer et al., 2017). In another study, tricyclazole's differential mode of action was noted, specifically its inhibitory effects on melanin biosynthesis in Bipolaris sorokiniana, a pathogen causing spot blotch in barley (Chattopadhyay et al., 2013). Additionally, resistance to neck blast in Italian rice cultivars was tested with tricyclazole treatment, revealing its effectiveness in disease control (Titone et al., 2015).

Toxicological Studies

Studies have also focused on tricyclazole's toxicological effects. For instance, research on mice revealed that tricyclazole could cause alterations in testicular structure and testosterone levels, suggesting potential reproductive toxicity (Fattahi, 2015). Hepatotoxic effects were also observed in zebrafish exposed to tricyclazole, indicating potential risks to vertebrate hepatic development and function (Qiu et al., 2019).

Chemical Synthesis and Derivatives

Tricyclazole has been a subject of interest in chemical synthesis. New compounds related to tricyclazole have been synthesized, aiding in the re-registration and understanding of this fungicide (Balcer et al., 2011). Additionally, the triazole scaffold, of which tricyclazole is a part, has shown diverse biological activities, including antimicrobial and anticancer properties, highlighting the pharmacological potential of these compounds (Matin et al., 2022).

Safety And Hazards

Tricyclazole is toxic if swallowed and may cause damage to organs through prolonged or repeated exposure . It is also harmful to aquatic life . Avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

properties

IUPAC Name

8-methyl-[1,2,4]triazolo[3,4-b][1,3]benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3S/c1-6-3-2-4-7-8(6)12-5-10-11-9(12)13-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQJCHOQLCLEDLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC3=NN=CN23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7037478
Record name 2,7,8,9-Tricyclazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7037478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Tricyclazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031809
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

275.00 °C. @ 760.00 mm Hg
Record name Tricyclazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031809
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

1.6 mg/mL at 25 °C
Record name Tricyclazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031809
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Tricyclazole

CAS RN

41814-78-2
Record name Tricyclazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41814-78-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tricyclazole [ANSI:BSI:ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041814782
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tricyclazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02891
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 1,2,4-Triazolo[3,4-b]benzothiazole, 5-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,7,8,9-Tricyclazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7037478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methyl-1,2,4-triazolo[3,4-b]benzo-1,3-thiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.490
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRICYCLAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R7U3MEU7VR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Tricyclazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031809
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

187 - 188 °C
Record name Tricyclazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031809
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tricyclazole
Reactant of Route 2
Reactant of Route 2
Tricyclazole
Reactant of Route 3
Reactant of Route 3
Tricyclazole
Reactant of Route 4
Tricyclazole
Reactant of Route 5
Tricyclazole
Reactant of Route 6
Reactant of Route 6
Tricyclazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.